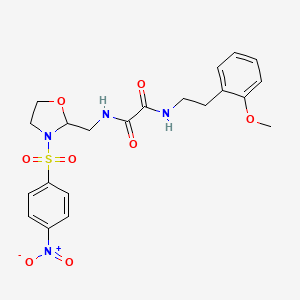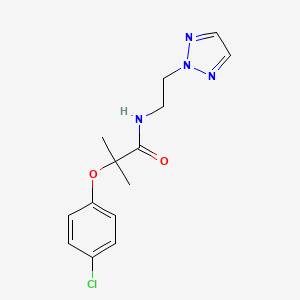![molecular formula C8H20Cl2N2 B2427078 Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride CAS No. 2060006-15-5](/img/structure/B2427078.png)
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number 2060006-15-5 . It has a molecular weight of 215.17 . The compound is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is N,N-dimethyl-2-(pyrrolidin-3-yl)ethan-1-amine dihydrochloride . The InChI code is 1S/C8H18N2.2ClH/c1-10(2)7-5-8-4-3-6-9-8;;/h8-9H,3-7H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is stored under an inert atmosphere .Applications De Recherche Scientifique
Synthesis and Intermediate Use
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride serves as a key intermediate in the synthesis of various compounds with potential pharmaceutical applications. For instance, it has been used in the development of premafloxacin, an antibiotic aimed at combating pathogens of veterinary importance. The synthesis involves a series of steps including an asymmetric Michael addition and a stereoselective alkylation, showcasing the compound's utility in creating structurally complex molecules with high stereochemical precision (Fleck et al., 2003).
Catalytic Applications
Research has demonstrated that modifications of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine, such as replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes, can significantly enhance catalytic efficiency. These complexes have shown remarkable performance in the Kumada and Suzuki–Miyaura cross-coupling of nonactivated secondary alkyl halides, indicating the potential of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine derivatives in facilitating complex chemical transformations (Garcia et al., 2016).
Fluorescent Probing and CO2 Detection
The compound has also been explored in the context of fluorescent probes with aggregation-enhanced emission features. Such probes, designed for the quantitative detection of low levels of carbon dioxide, indicate the broader applicability of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine derivatives in environmental monitoring and potentially in medical diagnostics, where real-time and sensitive detection of CO2 is crucial (Wang et al., 2015).
Biochemical Applications
In biochemical research, derivatives of dimethyl[2-(pyrrolidin-3-yl)ethyl]amine have been synthesized and studied for their DNA and protein binding capabilities. Ruthenium(II)-arene complexes featuring substituted pyridylimidazo[1,5-a]pyridines, which could be derived from similar chemical backbones, have shown promising results in binding with DNA and proteins, leading to enhanced cytotoxicity against certain cancer cell lines. This suggests potential applications in the development of new therapeutic agents and in the study of biochemical interactions (Khamrang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)6-4-8-3-5-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMKIWUQVZBOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2426995.png)

![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)
![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)



![5-chloro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2427005.png)


![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2427009.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2427013.png)
